molecular formula C16H17ClN4O2 B5504504 9-butyl-8-(4-chlorophenyl)-1-methyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 61080-42-0

9-butyl-8-(4-chlorophenyl)-1-methyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B5504504
CAS No.: 61080-42-0
M. Wt: 332.78 g/mol
InChI Key: XQCCJVGGZQFWTD-UHFFFAOYSA-N
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Description

9-butyl-8-(4-chlorophenyl)-1-methyl-3,9-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H17ClN4O2 and its molecular weight is 332.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.1040035 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Purine derivatives have been synthesized and evaluated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. Studies have shown that certain purine compounds exhibit significant inhibitory effects on this bacterium, suggesting potential applications in developing new antituberculosis drugs. For instance, compounds with specific substituents in the purine structure demonstrated lower cytotoxicity and activity against drug-resistant strains of M. tuberculosis, highlighting the importance of structural modifications for enhancing antimicrobial efficacy (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Psychotropic Potential

Research into purine-2,6-dione derivatives has revealed their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), with implications for treating psychological disorders such as depression and anxiety. The design of these compounds aims at exploiting their affinity and functional activity at specific serotonin receptors to produce antidepressant and anxiolytic effects. Such studies underline the versatility of purine derivatives in psychiatric medication development (Chłoń-Rzepa et al., 2013).

Regiospecific Alkylation

In organic synthesis, the regiospecific alkylation of purines is a critical reaction for creating various derivatives with potential biological activities. Research has developed methods to achieve regiospecific N9 alkylation of purines, overcoming challenges associated with undesired regioisomers. This specificity is crucial for synthesizing purine compounds with desired biological properties and minimal side effects, indicating the compound's relevance in synthetic chemistry and drug design (Zhong & Robins, 2006).

Properties

IUPAC Name

9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-3-4-9-21-13(10-5-7-11(17)8-6-10)18-12-14(21)19-16(23)20(2)15(12)22/h5-8H,3-4,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCCJVGGZQFWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349779
Record name STK850989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-42-0
Record name STK850989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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